molecular formula C7H14O3 B2729673 (2,2-Dimethoxycyclobutyl)methanol CAS No. 1638760-19-6

(2,2-Dimethoxycyclobutyl)methanol

Cat. No.: B2729673
CAS No.: 1638760-19-6
M. Wt: 146.186
InChI Key: HZXZEZWEJQIBOW-UHFFFAOYSA-N
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Description

(2,2-Dimethoxycyclobutyl)methanol is an organic compound with the molecular formula C7H14O3 It is characterized by a cyclobutane ring substituted with two methoxy groups and a methanol group

Scientific Research Applications

(2,2-Dimethoxycyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxycyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form the dimethoxy derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxycyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclobutylmethanol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2,2-Dimethoxycyclobutyl)aldehyde or (2,2-Dimethoxycyclobutyl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Mechanism of Action

The mechanism of action of (2,2-Dimethoxycyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethoxycyclobutane): Lacks the hydroxyl group, making it less reactive in certain reactions.

    (2,2-Dimethoxycyclobutyl)amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.

    (2,2-Dimethoxycyclobutyl)carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and reactivity.

Uniqueness

(2,2-Dimethoxycyclobutyl)methanol is unique due to its combination of methoxy and hydroxyl groups on a cyclobutane ring

Properties

IUPAC Name

(2,2-dimethoxycyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-9-7(10-2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXZEZWEJQIBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diisopropyl 3,3-dimethoxy-cyclobutane-1,1-dicarboxylate (6.0 g, 20.8 mmol), prepared as described by P. E Pigou and C. H Schiesser, J Org Chem, 53, 3841-3 (1988), was dissolved in 200 mL of anhydrous diethyl ether and the ether solution was cooled to 0° C. with stirring under a nitrogen atmosphere. Lithium aluminum hydride (1.6 g, 42 mmol) was added to the ether solution in portions and the reaction mixture was stirred at 0° C. for 0.5 h. The reaction was then quenched by the addition of 1.6 mL of water, followed by 1.6 mL of 15% aqueous sodium hydroxide solution and 4.8 mL of water. The reaction mixture was filtered, the filter cake washed with diethyl ether and the combine ether filtrates were concentrated under reduced pressure. The residue (3.0 g) was dissolved in 2 mL of methylene chloride and purified on a 1.5×45 cm silica gel column eluted @2-3 psi with 200 mL of acetone:hexane (1:2 v/v), followed by 200 mL of acetone:hexane (1:1 v/v) to give 1.51 g (41% yield) of the title compound; MS DCI/NH3M-Z: 194 (M+NH4)+ ; 1H NMR (CDCl3) δ 1.99 (s, 4H), 2.35 (t, 2H-OH), 3.16 (s, 6H), 3.77 (d, 4H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
41%

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